molecular formula C48H96O6 B1528906 Dodecyl and tetradecyl glycidyl ethers CAS No. 68609-97-2

Dodecyl and tetradecyl glycidyl ethers

Cat. No. B1528906
CAS RN: 68609-97-2
M. Wt: 769.3 g/mol
InChI Key: CKNWGKWITWNVEY-UHFFFAOYSA-N
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Description

Dodecyl and tetradecyl glycidyl ethers are organic building blocks that participate in the synthesis of high molecular weight poly (ethylene oxide)-b-poly (alkylglycidyl ether) diblock copolymers .


Synthesis Analysis

The synthesis of this compound involves the participation of these compounds in the formation of high molecular weight poly (ethylene oxide)-b-poly (alkylglycidyl ether) diblock copolymers .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CCCCCCCCCCCCOCC1CO1.CCCCCCCCCCCCCOCC2CO2.CCCCCCCCCCCCCCOCC3CO3 .


Chemical Reactions Analysis

This compound are involved in the synthesis of high molecular weight poly (ethylene oxide)-b-poly (alkylglycidyl ether) diblock copolymers .


Physical And Chemical Properties Analysis

This compound are liquid at room temperature. They have a refractive index of 1.447 (lit.) and a density of 0.89 g/mL at 25 °C (lit.) .

Scientific Research Applications

Microwave-Assisted Synthesis

Dodecyl glycidyl ether (DGE) synthesis under microwave irradiation was explored, revealing that appropriate microwave conditions can expedite the reaction, offering high yield and simplicity (Zhi, 2005).

Nonionic Surfactant Synthesis

Dodecyl polyglycerol ethers, synthesized from DGE and polyglycerol, exhibit notable surface chemical properties, making them effective as nonionic surfactants (Hou Xiao-qing, 2009).

Hybrid Copolymerization

Experiments on copolymerization of isobutyl and dodecyl vinyl ether with glycidyl ethers suggest that these substances are chemically incompatible for hybrid copolymerization, leading to separate homopolymers (Solaro et al., 1983).

Epoxy Resin Networks

Studies on epoxy resin networks, modified with phosphonium-based ionic liquids including trihexyl(tetradecyl) phosphonium, demonstrate the impact of these ionic liquids on the dynamic-mechanical and ionic conductivity properties of the resins (Soares et al., 2015).

Aliphatic Polycarbonates

The copolymerization of dodecyl glycidyl ether with carbon dioxide and propylene oxide, utilizing a binary catalytic system, produces aliphatic polycarbonates with significant thermal stability and molecular weight (Kunze et al., 2018).

Radio-Labelled Glycidyl Ethers

A method for synthesizing [14C]-labelled glycidyl ethers, including those from dodecanol, has been developed. This technique offers a pathway to creating radio-labelled glycidyl ethers with high yields and purity (Elburg et al., 2000).

Lignin Modification

Modification of lignin with dodecyl glycidyl ether and chlorosulfonic acid creates anionic surfactants with good surface activity, suggesting potential applications in detergents or oil recovery (Chen et al., 2014).

Cationic Surfactant Synthesis

Tetradecyl alcohol and epichlorohydrin reaction yield alkyl glycidyl ether intermediates, further leading to the synthesis of cationic surfactants like 3-tetradecyloxy-2-hydroxy-propyltriethylammonium chloride (Yang Jian-zhou, 2009).

Safety and Hazards

Dodecyl and tetradecyl glycidyl ethers are classified as skin irritants. They carry the GHS07 pictogram and have the signal word “Warning”. The hazard statements associated with these compounds are H315 and H317, indicating that they can cause skin irritation and may cause an allergic skin reaction .

Future Directions

Dodecyl and tetradecyl glycidyl ethers are used as epoxy reactive diluents and are part of a family of glycidyl ethers used for viscosity reduction of epoxy resins . These resins are further formulated into coatings, sealants, adhesives, and elastomers . The use of these diluents reduces the initial viscosity of DGEBA by a factor of ten while maintaining glass transition temperatures above 90 °C . This suggests that there is potential for developing new sustainable epoxy resins with characteristics and properties that can be fine-tuned by only adjusting the reactive diluent concentration .

Biochemical Analysis

Biochemical Properties

Dodecyl and tetradecyl glycidyl ethers play a significant role in biochemical reactions, particularly in the synthesis of diblock copolymers . These compounds interact with enzymes such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. The interaction between this compound and glycosyltransferases is crucial for the formation of glycosidic bonds, which are essential for the synthesis of complex carbohydrates and glycoconjugates .

Cellular Effects

This compound have been shown to influence various cellular processes. These compounds can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases . Additionally, this compound can impact gene expression by altering the transcriptional activity of certain genes involved in cellular metabolism and stress responses . These effects on cell signaling and gene expression can lead to changes in cellular metabolism, including alterations in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves their binding interactions with biomolecules such as enzymes and proteins . These compounds can act as enzyme inhibitors or activators, depending on the specific enzyme and the context of the reaction. For example, this compound can inhibit the activity of certain hydrolases, leading to the accumulation of specific substrates and the modulation of metabolic pathways . Additionally, these compounds can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . These compounds are relatively stable under standard laboratory conditions, but their activity can decrease over time due to hydrolysis and other degradation processes . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages . At low doses, these compounds may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, including tissue damage and organ dysfunction . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which these compounds can exert their biochemical effects without causing significant harm .

Metabolic Pathways

This compound are involved in various metabolic pathways, including those related to lipid metabolism and energy production . These compounds can interact with enzymes such as lipases and oxidases, which play a role in the breakdown and utilization of fatty acids . Additionally, this compound can affect metabolic flux by modulating the activity of key regulatory enzymes, leading to changes in metabolite levels and overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound are transported and distributed through interactions with specific transporters and binding proteins . These compounds can be taken up by cells via endocytosis and other transport mechanisms, and they can accumulate in specific cellular compartments such as the endoplasmic reticulum and mitochondria . The localization and accumulation of this compound can influence their activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct these compounds to specific compartments or organelles . For example, this compound can be targeted to the endoplasmic reticulum through interactions with specific signal peptides and chaperone proteins . The localization of these compounds within the cell can affect their biochemical activity and their interactions with other biomolecules .

properties

IUPAC Name

2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane;2-(tridecoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2.C16H32O2.C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-17-16-19-17;1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-16-15-18-16;1-2-3-4-5-6-7-8-9-10-11-12-16-13-15-14-17-15/h17H,2-16H2,1H3;16H,2-15H2,1H3;15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNWGKWITWNVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOCC1CO1.CCCCCCCCCCCCCOCC1CO1.CCCCCCCCCCCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H96O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

769.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; NKRA, A liquid mixture; [EPA ChAMP: Hazard Characterization]
Record name Oxirane, 2-[(C12-14-alkyloxy)methyl] derivs.
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecyl and tetradecyl glycidyl ethers
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9046
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.06 [mmHg]
Record name Dodecyl and tetradecyl glycidyl ethers
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9046
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS RN

68609-97-2
Record name Oxirane, 2-[(C12-14-alkyloxy)methyl] derivs.
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxirane, mono[(C12-14-alkyloxy)methyl] derivs.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.295
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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